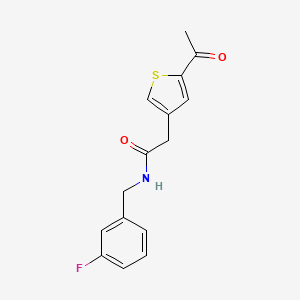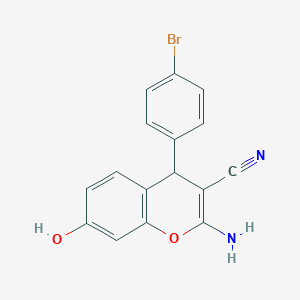![molecular formula C20H18BrN3O6 B4924561 4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B4924561.png)
4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid is a chemical compound that has gained significant attention in the scientific research community. It is a member of the class of compounds known as acrylamides, which are characterized by the presence of the acrylamide functional group (-CH=CHCONH2). This compound has shown potential in various scientific research applications due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression. By inhibiting HDAC, this compound can alter the expression of genes involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in the biochemical and physiological processes of cells. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid in lab experiments is its specificity for HDAC inhibition. This compound has been found to selectively inhibit HDAC, making it a valuable tool for studying the role of HDAC in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid. One area of research is the development of more potent analogs of this compound that can be used in cancer therapy. Another area of research is the investigation of the potential use of this compound in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its effects on various biological processes.
Synthesemethoden
The synthesis of 4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid involves the reaction of 2-bromo-N-(3-nitrophenyl)benzamide with ethyl 4-aminobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid has shown potential in various scientific research applications. One of its most promising uses is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O6/c21-16-8-2-1-7-15(16)19(27)23-17(20(28)22-10-4-9-18(25)26)12-13-5-3-6-14(11-13)24(29)30/h1-3,5-8,11-12H,4,9-10H2,(H,22,28)(H,23,27)(H,25,26)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTJOKVJKDUJQQ-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4924481.png)
![2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4924483.png)

![N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4924495.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4924496.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4924501.png)
![methyl 4-{[3-({[4-(1H-pyrazol-5-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4924524.png)
![3-amino-N~2~-(4-bromophenyl)-6-methyl-N~5~-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B4924526.png)
![2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4924534.png)
![2,4-dichloro-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4924539.png)
![1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4924549.png)


